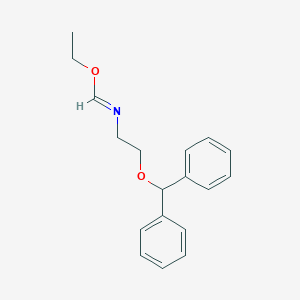
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-, commonly known as Diphenhydramine, is a histamine H1 antagonist, which is used as an antihistamine, sedative, and antiemetic. Diphenhydramine is a widely used drug in the medical field, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial topics to explore.
Wirkmechanismus
Diphenhydramine exerts its pharmacological effects by blocking the H1 receptor, which is responsible for mediating the effects of histamine. By blocking the H1 receptor, diphenhydramine reduces the symptoms of allergies, such as itching, sneezing, and runny nose. Diphenhydramine also has sedative effects due to its ability to cross the blood-brain barrier and bind to the histamine receptors in the brain.
Biochemische Und Physiologische Effekte
Diphenhydramine has a variety of biochemical and physiological effects, including reducing the release of histamine, inhibiting the activation of mast cells, and reducing the permeability of blood vessels. Diphenhydramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and urinary retention.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenhydramine is a widely used drug in laboratory experiments due to its ability to block the H1 receptor and its sedative effects. However, diphenhydramine has limitations as a research tool, including its potential to cause anticholinergic side effects and its narrow therapeutic window.
Zukünftige Richtungen
Future research on diphenhydramine could focus on developing new formulations of the drug with improved pharmacokinetic properties and reduced side effects. Additionally, research could explore the potential therapeutic applications of diphenhydramine in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Finally, research could investigate the role of diphenhydramine in modulating the immune system and its potential as an immunomodulatory agent.
Synthesemethoden
Diphenhydramine is synthesized through the reaction of benzhydryl chloride and 2-diethylaminoethanol in the presence of sodium amide. The product is then purified through recrystallization, and the final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Diphenhydramine has been extensively studied for its potential therapeutic applications in various medical conditions, including allergies, motion sickness, insomnia, and anxiety disorders. Diphenhydramine is also used as a research tool to study the role of histamine in the central nervous system and its effects on cognitive function.
Eigenschaften
CAS-Nummer |
101418-32-0 |
|---|---|
Produktname |
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- |
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
InChI-Schlüssel |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



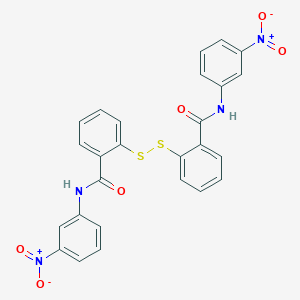
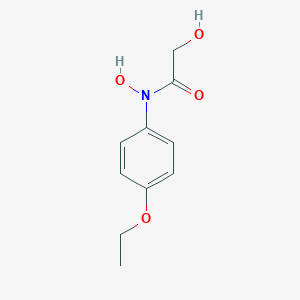
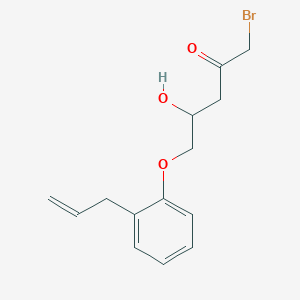
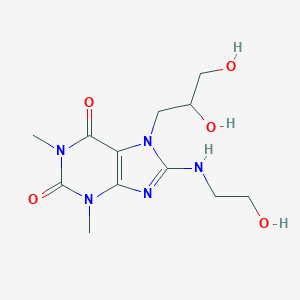
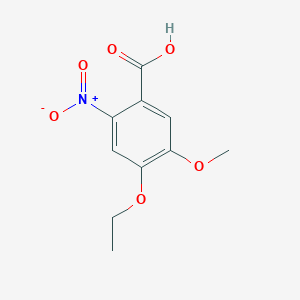
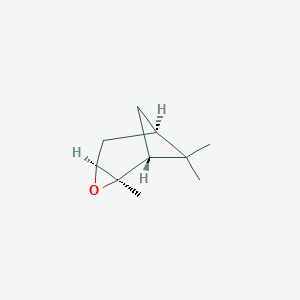
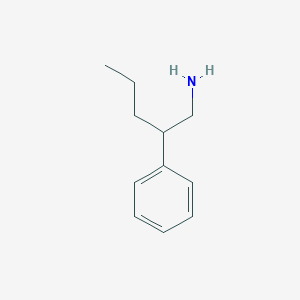
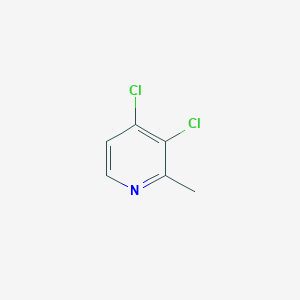

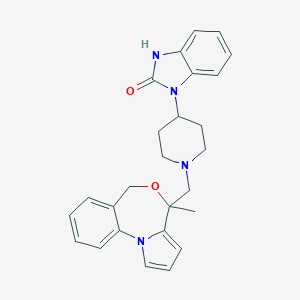

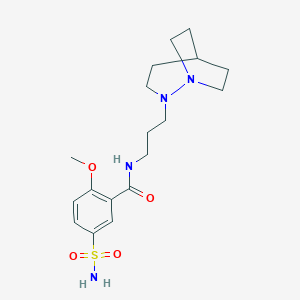

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)